1,2-Bis(2-fluorophenyl)ethan-1-one, also known as 2'-fluoroacetophenone, is an organic compound characterized by the presence of two fluorophenyl groups attached to an ethanone backbone. Its molecular formula is with a molecular weight of approximately 138.14 g/mol. The compound exhibits a melting point of 26-27 °C and a boiling point of 180.8 °C at standard atmospheric pressure. It is classified under the category of biochemical reagents and is utilized primarily in life science research .
These reactions are significant in synthetic organic chemistry, particularly for developing more complex molecules .
1,2-Bis(2-fluorophenyl)ethan-1-one has been noted for its biological activity, particularly in the context of medicinal chemistry. Its derivatives may exhibit antimicrobial and anticancer properties. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are advantageous in drug design. Specific studies have indicated its potential role as an inhibitor in various biological pathways, although further research is necessary to fully elucidate its mechanisms and efficacy .
The synthesis of 1,2-Bis(2-fluorophenyl)ethan-1-one can be achieved through several methods:
textC_6H_4F + CH_3COCl \xrightarrow{AlCl_3} C_6H_4F(COCH_3)
The applications of 1,2-Bis(2-fluorophenyl)ethan-1-one are diverse:
Studies on the interactions of 1,2-Bis(2-fluorophenyl)ethan-1-one with biological systems have revealed its potential as an enzyme inhibitor. For instance, it has been investigated for its ability to inhibit certain kinases and other enzymes involved in disease pathways. These interactions are crucial for understanding its pharmacological profile and therapeutic potential .
Several compounds share structural similarities with 1,2-Bis(2-fluorophenyl)ethan-1-one. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-(2-Fluorophenyl)ethanone | 445-27-2 | 1.00 |
1-(2,5-Difluorophenyl)ethanone | 1979-36-8 | 0.98 |
1-(2-Fluoro-4-methylphenyl)ethanone | 29427-48-3 | 0.98 |
1-(4-Fluoro-3-methylphenyl)ethanone | 369-32-4 | 0.95 |
2-Fluoro-1-(2-fluorophenyl)ethanone | 1402412-84-3 | 0.95 |
These compounds exhibit variations in their substituent groups, which may influence their biological activity and chemical reactivity compared to 1,2-Bis(2-fluorophenyl)ethan-1-one. The unique combination of two fluorinated phenyl groups makes it particularly interesting for specific applications in medicinal chemistry and material sciences .